Diethyl 2-((3-chloro-4-iodophenylamino)methylene)malonate
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Overview
Description
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
The synthesis of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with 3-chloro-4-iodoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with the aniline derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of the chloro and iodo substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products depending on the reagents used.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and iodo groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. These compounds share the ester functional group and can undergo similar types of reactions, but the presence of the chloro and iodo substituents in diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate imparts unique reactivity and potential applications. Similar compounds include:
- Diethyl malonate
- Diethyl 2-[(3-chloro-4-fluorophenyl)amino]methylene]malonate
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
These comparisons highlight the unique aspects of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate, particularly its potential for specialized applications in various fields of research.
Properties
Molecular Formula |
C14H15ClINO4 |
---|---|
Molecular Weight |
423.63 g/mol |
IUPAC Name |
diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClINO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3 |
InChI Key |
FSVBSEZHMKUYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)I)Cl)C(=O)OCC |
Origin of Product |
United States |
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